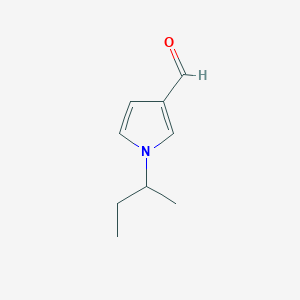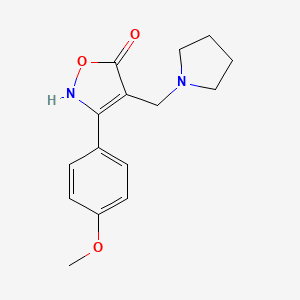
3-Phenyl-1,3-oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyloxazolidine-2,5-dione is a heterocyclic organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-phenyloxazolidine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine with carbon dioxide under high-pressure conditions. Another method includes the reaction of phenyl isocyanate with glycine, followed by cyclization to form the oxazolidine ring.
Industrial Production Methods
In industrial settings, the production of 3-phenyloxazolidine-2,5-dione often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures, along with the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-phenyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional functional groups.
Substitution: Substituted oxazolidinones with diverse functional groups, enhancing their chemical and biological properties.
Scientific Research Applications
3-phenyloxazolidine-2,5-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a precursor for developing new drugs, particularly antibiotics and anti-inflammatory agents.
Industry: Utilized in the production of polymers and materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 3-phenyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylimidazolidine-2,4-dione
- 3-phenyl-4-imino-oxazolidine-2-one
- N-phenylcarbamates
Uniqueness
3-phenyloxazolidine-2,5-dione is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher stability under various conditions.
Properties
CAS No. |
490-56-2 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H7NO3/c11-8-6-10(9(12)13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
NXNDWNOMLJUXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)

![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)






![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)



